molecular formula C15H15NO4S2 B3012408 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797843-96-9

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B3012408
CAS RN: 1797843-96-9
M. Wt: 337.41
InChI Key: YGHLYRGGZTZGEG-UHFFFAOYSA-N
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone), also known as MSAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAM belongs to the class of azetidine derivatives and has been found to exhibit promising biological activity in various studies. In

Scientific Research Applications

Comprehensive Analysis of “(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone” Applications

Antiviral Activity: The compound’s potential for antiviral applications is significant. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized into derivatives that target specific viral pathogens.

Anticancer Potential: The structural similarity to indole derivatives, which have shown anticancer activities, indicates that our compound may also possess anticancer properties. It could be used to synthesize novel molecules with potential efficacy against cancer cell lines, such as MCF-7 .

Antimicrobial Coatings: Azetidine-based polymers, due to their ring-strained nitrogen-containing monomers, are used in antibacterial and antimicrobial coatings . Our compound could serve as a precursor for developing new materials with enhanced antimicrobial properties.

CO2 Adsorption: The polymerization of azetidine compounds has been applied in creating materials for CO2 adsorption . The compound could contribute to the development of new adsorbent materials that capture and store carbon dioxide more efficiently.

Chelation and Material Templating: Azetidine derivatives are utilized in chelation processes and material templating . This compound could be explored for its ability to form complexes with various metals or to serve as a template for constructing more complex molecular architectures.

Non-viral Gene Transfection: Polymers derived from azetidine are used in non-viral gene transfection applications . The compound could be investigated for its potential to safely and effectively deliver genetic material into cells for therapeutic purposes.

Synthesis of Taxol Derivatives: β-lactam rings, which are structurally related to our compound, are used in synthesizing taxol derivatives . This compound could be a key intermediate in the synthesis of new compounds that mimic the biological activity of taxol.

Lewis Acid Catalyzed Reactions: The compound’s potential for undergoing Lewis acid catalyzed reactions could be exploited in synthetic chemistry to create a variety of pharmacologically active molecules .

Mechanism of Action

Target of Action

Azetidin-2-ones, a class of compounds to which this molecule belongs, have been reported to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .

Mode of Action

Azetidin-2-ones are known to inhibit the action of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis . This interaction with its targets leads to the inability of bacteria to maintain their cell wall, resulting in bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is based on the known action of azetidin-2-ones .

properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLYRGGZTZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

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